molecular formula C17H20O3 B14713037 2-Propanol, 1,3-bis(3-methylphenoxy)- CAS No. 14569-61-0

2-Propanol, 1,3-bis(3-methylphenoxy)-

Cat. No.: B14713037
CAS No.: 14569-61-0
M. Wt: 272.34 g/mol
InChI Key: OMCSFPIGGXISKT-UHFFFAOYSA-N
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Description

2-Propanol, 1,3-bis(3-methylphenoxy)- is an organic compound with the molecular formula C17H20O3 It is a derivative of propanol and is characterized by the presence of two 3-methylphenoxy groups attached to the propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1,3-bis(3-methylphenoxy)- typically involves the reaction of 3-methylphenol (m-cresol) with 1,3-dichloropropane in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out under reflux conditions, with the temperature maintained between 95-100°C. The reaction mixture is stirred and heated to ensure complete reaction, and the product is then purified through filtration and drying .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,3-bis(3-methylphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenoxy groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2-Propanol, 1,3-bis(3-methylphenoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propanol, 1,3-bis(3-methylphenoxy)- involves its interaction with specific molecular targets. The phenoxy groups can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1,3-bis(2-methylphenoxy)-: Similar in structure but with the phenoxy groups attached at different positions.

    1-(3-methylphenoxy)-3-[(3-phenylpropyl)amino]-2-propanol hydrochloride: A related compound with additional functional groups.

Uniqueness

2-Propanol, 1,3-bis(3-methylphenoxy)- is unique due to its specific substitution pattern and the presence of two phenoxy groups.

Properties

CAS No.

14569-61-0

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

1,3-bis(3-methylphenoxy)propan-2-ol

InChI

InChI=1S/C17H20O3/c1-13-5-3-7-16(9-13)19-11-15(18)12-20-17-8-4-6-14(2)10-17/h3-10,15,18H,11-12H2,1-2H3

InChI Key

OMCSFPIGGXISKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(COC2=CC=CC(=C2)C)O

Origin of Product

United States

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